molecular formula C20H22N4O4S B11009470 methyl 2-({[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-({[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}amino)-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11009470
M. Wt: 414.5 g/mol
InChI Key: JFXFSMWOQNHEOR-UHFFFAOYSA-N
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Description

METHYL 5-ISOBUTYL-2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry . This particular compound features a unique structure that includes a thiazole ring, a pyrazole moiety, and a methoxyphenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of METHYL 5-ISOBUTYL-2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyrazole moiety via a coupling reaction. The final step often involves esterification to introduce the methyl ester group. Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, often involving automated processes and stringent quality control measures .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrazole moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). .

Scientific Research Applications

METHYL 5-ISOBUTYL-2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and pyrazole moiety are known to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and pyrazole-containing molecules. Compared to these compounds, METHYL 5-ISOBUTYL-2-({[3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]CARBONYL}AMINO)-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

methyl 2-[[3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H22N4O4S/c1-11(2)9-16-17(19(26)28-4)21-20(29-16)22-18(25)14-10-13(23-24-14)12-7-5-6-8-15(12)27-3/h5-8,10-11H,9H2,1-4H3,(H,23,24)(H,21,22,25)

InChI Key

JFXFSMWOQNHEOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC)C(=O)OC

Origin of Product

United States

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